molecular formula C6H11FO B2808230 2-(1-Fluorocyclobutyl)ethanol CAS No. 1784487-27-9

2-(1-Fluorocyclobutyl)ethanol

Cat. No.: B2808230
CAS No.: 1784487-27-9
M. Wt: 118.151
InChI Key: VBQNHCGEMDRNGM-UHFFFAOYSA-N
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Description

2-(1-Fluorocyclobutyl)ethanol: is an organic compound with the molecular formula C6H11FO It is a fluorinated alcohol, characterized by the presence of a fluorine atom attached to a cyclobutyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Fluorocyclobutyl)ethanol typically involves the fluorination of cyclobutyl derivatives followed by the introduction of the ethanol group. One common method includes the reaction of cyclobutyl bromide with potassium fluoride to form 1-fluorocyclobutane. This intermediate is then subjected to a Grignard reaction with ethylene oxide to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Fluorocyclobutyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-(1-Fluorocyclobutyl)acetaldehyde or 2-(1-Fluorocyclobutyl)acetone.

    Reduction: Formation of 2-(1-Fluorocyclobutyl)ethane.

    Substitution: Formation of 2-(1-Azidocyclobutyl)ethanol or 2-(1-Cyanocyclobutyl)ethanol.

Scientific Research Applications

2-(1-Fluorocyclobutyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential effects on biological systems due to the presence of the fluorine atom, which can influence molecular interactions.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Fluorocyclobutyl)ethanol involves its interaction with various molecular targets. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, potentially altering their activity. The ethanol moiety allows for interactions with hydrophilic environments, facilitating its incorporation into biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(1-Chlorocyclobutyl)ethanol
  • 2-(1-Bromocyclobutyl)ethanol
  • 2-(1-Iodocyclobutyl)ethanol

Comparison: 2-(1-Fluorocyclobutyl)ethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated counterparts. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-(1-fluorocyclobutyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO/c7-6(4-5-8)2-1-3-6/h8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQNHCGEMDRNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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